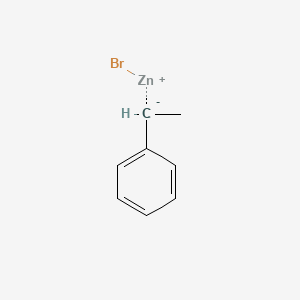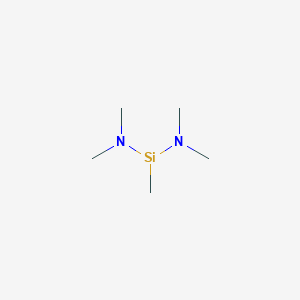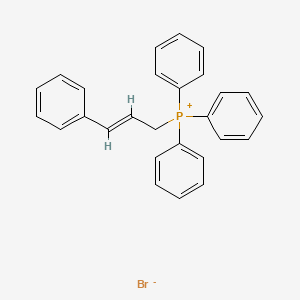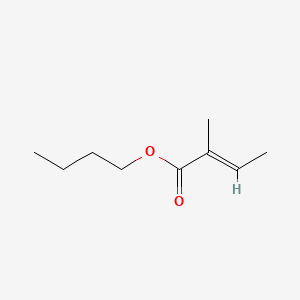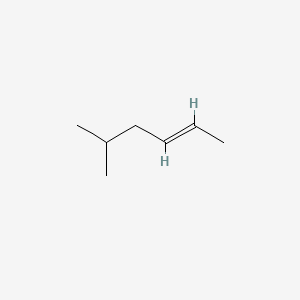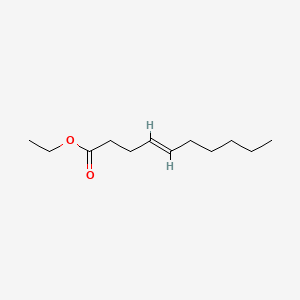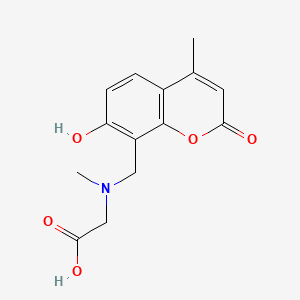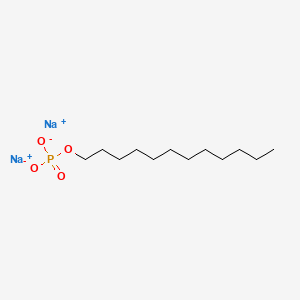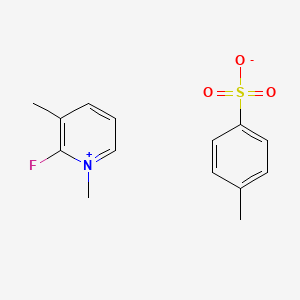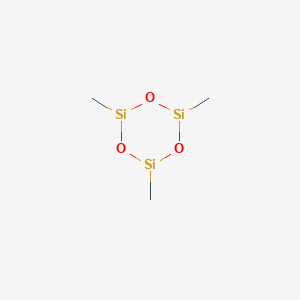
Cyclosiloxanes, Me hydrogen
説明
Cyclosiloxanes, Me hydrogen (also known as methylhydrocyclosiloxanes) are organic compounds with a backbone structure of silicon and oxygen atoms, alternating in occurrence. These molecules have hydrocarbon groups attached to the silicon side chain. Some widely used cyclosiloxanes include hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). They are colorless to straw-colored liquids, less dense than water, and partially soluble in water .
Synthesis Analysis
Cyclosiloxanes can be synthesized through hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in concentrated hydrochloric acid. Volatile cyclosiloxanes are distilled from hydrolysis products of dichlorosilane .
Molecular Structure Analysis
where Me = CH3, R = CH3 (most often) or another organic group or H, m ≥ 0, n ≥ 1 .
Chemical Reactions Analysis
Hydrolytic oxidation of hydrosilanes in acetonitrile, catalyzed by an N-heterocyclic carbene organocatalyst, produces hydrogen gas and cyclosiloxanes. The reaction selectively yields cyclosiloxanes without contamination of silanols .
Physical And Chemical Properties Analysis
Cyclosiloxanes are colorless to straw-colored liquids, less dense than water, and partially soluble in water. They are flammable and may form explosive mixtures with air. Special care is needed to avoid contamination during sample collection, storage, and analysis .
科学的研究の応用
Chemical Hydrides for Hydrogen Storage
Cycloalkanes, closely related to cyclosiloxanes with methyl hydrogen groups, are identified as promising media for hydrogen storage due to their high capacity (6.5 wt% and 60 – 62 kg H₂/m³). A novel approach using liquid organic hydrides (LOH) through catalytic reactions of dehydrogenation of cycloalkanes and hydrogenation of corresponding aromatics presents a viable process for hydrogen supply (Biniwale et al., 2008).
Hydrogen Production from Phototrophic Microorganisms
Research into the production of biohydrogen using phototrophic microorganisms highlights the environmental benefits and potential of microalgal biomass derived from cyclosiloxanes as a raw source for hydrogen production. Genetic modification of cyanobacteria and the use of modern photobioreactors aim to enhance biohydrogen yield, showcasing the relevance of cyclosiloxanes in bioenergy research (Bolatkhan et al., 2019).
Dehydrocondensation of Hydrogen-Containing Cyclosiloxanes
The dehydrocondensation reactions of hydrogen-containing cyclosiloxanes under alkali conditions are studied to produce cyclolinear ladder polymers and octamers. These reactions offer insights into the formation mechanisms of cyclosiloxane-based polymers, demonstrating their utility in creating materials with specific structural and chemical properties (Martynova & Korchkov, 1983).
Self-Assembled Monolayer-Enhanced Hydrogen Sensing
Cyclosiloxanes contribute to advancements in hydrogen sensing technology. For example, the use of a siloxane self-assembled monolayer enhances the sensitivity and response time of palladium-based hydrogen sensors. This application underscores the role of cyclosiloxanes in developing more efficient and sensitive hydrogen detection methods (Xu et al., 2005).
High-Temperature Stability of Crosslinked Siloxanes
The stability of highly crosslinked cyclotetrasiloxane glasses derived from compounds including Me(H)SiO is investigated, revealing their resilience and integrity at high temperatures. This research emphasizes the potential of cyclosiloxanes in creating materials that maintain stability and performance under extreme conditions (Michalczyk et al., 1993).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIIPLPRZYINCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867437 | |
| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
CAS RN |
68037-53-6, 13269-39-1 | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13269-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



